5-Chloro-4-methyl-1,3-thiazole

描述

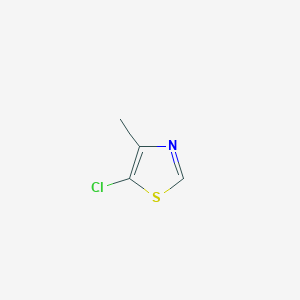

5-Chloro-4-methyl-1,3-thiazole: is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure selective chlorination at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

化学反应分析

Types of Reactions: 5-Chloro-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include 5-alkoxy-4-methyl-1,3-thiazole, 5-aminomethyl-4-methyl-1,3-thiazole, and 5-thiomethyl-4-methyl-1,3-thiazole.

Oxidation: Products include this compound sulfoxide and this compound sulfone.

Reduction: Products include 4-methyl-1,3-dihydrothiazole.

科学研究应用

Medicinal Chemistry

5-Chloro-4-methyl-1,3-thiazole exhibits significant potential in the development of pharmaceuticals, particularly as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, possess anticonvulsant properties. For instance:

- Case Study : A study synthesized various thiazole derivatives and evaluated their efficacy in seizure models. Compounds with thiazole moieties showed median effective doses significantly lower than standard medications such as ethosuximide, indicating strong anticonvulsant activity .

- Data Table: Anticonvulsant Efficacy of Thiazole Derivatives

| Compound Name | Median Effective Dose (mg/kg) | Seizure Model |

|---|---|---|

| Compound A | 20 | PTZ-induced |

| Compound B | 24.38 | Electroshock |

| Compound C | 88.23 | Chemo-shock |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties.

- Case Study : A series of thiazole-integrated compounds were tested against various cancer cell lines (e.g., MCF-7 and HepG2). The results indicated that compounds with chlorine substitutions exhibited enhanced anti-proliferative effects .

- Data Table: Anticancer Efficacy of Thiazole Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | MCF-7 |

| Compound E | 15 | HepG2 |

| Compound F | 5.71 | PC3 (Prostate Cancer) |

Agricultural Applications

This compound is also studied for its potential use as a pesticide and herbicide.

Pesticidal Properties

Research indicates that thiazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests.

- Case Study : A study evaluated the effectiveness of thiazole-based compounds against common agricultural pests. The results showed a significant reduction in pest populations when treated with these compounds compared to controls .

Material Science

In material science, thiazoles are utilized in the synthesis of polymers and other materials due to their unique chemical properties.

Polymer Synthesis

Thiazoles can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

作用机制

The mechanism of action of 5-Chloro-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering signal transduction processes .

相似化合物的比较

4-Methyl-1,3-thiazole: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activities.

5-Bromo-4-methyl-1,3-thiazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and applications.

5-Chloro-2-methyl-1,3-thiazole: Chlorine substitution at the 2-position instead of the 5-position, affecting its chemical properties and reactivity.

Uniqueness: 5-Chloro-4-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position enhances its reactivity towards nucleophiles and influences its pharmacological profile .

生物活性

5-Chloro-4-methyl-1,3-thiazole is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing a sulfur and nitrogen atom. They are known for their pharmacological versatility, being integral to various drugs and therapeutic agents. The thiazole ring has been associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects .

The primary biological activity of this compound involves its interaction with specific biochemical pathways:

- Target Enzymes : One of the notable targets of thiazole derivatives is DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for the cell wall biosynthesis of Mycobacterium tuberculosis . Inhibition of DprE1 leads to impaired growth of the bacterium, making it a potential candidate for tuberculosis treatment.

- Antitumor Activity : Studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazoles have demonstrated antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines . The mechanism often involves induction of apoptosis and interference with cell cycle progression.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced their anticancer properties. For example, compounds with electron-withdrawing groups showed improved efficacy against MCF-7 cells with IC50 values in the low micromolar range .

Antimicrobial Studies

Research has highlighted the effectiveness of thiazole derivatives in combating bacterial infections. The inhibition of DprE1 by this compound was shown to reduce the viability of Mycobacterium tuberculosis significantly . Additionally, other studies have reported that thiazoles possess antifungal properties against Candida albicans and Aspergillus niger, indicating their broad-spectrum antimicrobial potential .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, its molecular weight (198.68 g/mol) suggests favorable absorption characteristics typical for small molecules. Further research is needed to elucidate its bioavailability and metabolic pathways.

属性

IUPAC Name |

5-chloro-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIDVJACYZUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559078 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125402-79-1 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。